氢化可的松21-丁酸酯

描述

Hydrocortisone 21-butyrate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. Hydrocortisone 21-butyrate is commonly used in topical formulations to treat various skin conditions, including eczema, psoriasis, and dermatitis.

科学研究应用

Hydrocortisone 21-butyrate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of steroid chemistry and synthesis.

Biology: Researchers use hydrocortisone 21-butyrate to study the effects of corticosteroids on cellular processes and gene expression.

Medicine: It is extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Hydrocortisone 21-butyrate is used in the formulation of topical creams and ointments for dermatological applications

作用机制

Target of Action

Hydrocortisone 21-butyrate, a corticosteroid, primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Biochemical Pathways

The binding of hydrocortisone to the glucocorticoid receptor leads to the inhibition of genes that code for cytokines such as IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha . The most significant of these is IL-2. This results in reduced cytokine production, limiting T cell proliferation. Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors .

Result of Action

The molecular and cellular effects of hydrocortisone 21-butyrate’s action are primarily anti-inflammatory and immunosuppressive. It is used to treat inflammation due to corticosteroid-responsive dermatoses . By reducing cytokine production and limiting T cell proliferation, it helps manage conditions such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hydrocortisone 21-butyrate. For instance, the presence of certain substances, such as β-cyclodextrin, can catalyze the rearrangement of hydrocortisone 21-butyrate into a form of lower biological activity . Understanding these environmental influences can help optimize the use and effectiveness of the drug.

生化分析

Biochemical Properties

Hydrocortisone 21-butyrate interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Cellular Effects

Hydrocortisone 21-butyrate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is essential for life and regulates or supports a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .

Molecular Mechanism

The molecular mechanism of action of Hydrocortisone 21-butyrate involves binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding triggers a variety of important cardiovascular, metabolic, immunologic, and homeostatic effects .

Temporal Effects in Laboratory Settings

It is known that corticosteroids are metabolized primarily in the liver and are then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .

Dosage Effects in Animal Models

The effects of Hydrocortisone 21-butyrate vary with different dosages in animal models .

Metabolic Pathways

Hydrocortisone 21-butyrate is involved in various metabolic pathways. It is metabolized primarily in the liver via CYP3A4 . Corticosteroids are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile .

Transport and Distribution

Hydrocortisone 21-butyrate is transported and distributed within cells and tissues. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .

Subcellular Localization

The subcellular localization of Hydrocortisone 21-butyrate is primarily in the cytosol, where it binds to the glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of hydrocortisone 21-butyrate involves the esterification of hydrocortisone with butyric acid. The process typically includes the following steps:

Starting Material: Hydrocortisone is used as the starting material.

Esterification Reaction: Hydrocortisone is reacted with butyric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form hydrocortisone 21-butyrate.

Reaction Conditions: The reaction is carried out under reflux conditions, with the temperature maintained around 60-80°C for several hours to ensure complete esterification.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure hydrocortisone 21-butyrate.

Industrial Production Methods: In industrial settings, the production of hydrocortisone 21-butyrate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of hydrocortisone and butyric acid are reacted in industrial reactors.

Catalysis: Industrial catalysts are used to enhance the reaction rate and yield.

化学反应分析

Types of Reactions: Hydrocortisone 21-butyrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydrocortisone 21-butyrate derivatives with altered biological activity.

Reduction: Reduction reactions can convert hydrocortisone 21-butyrate into its corresponding alcohol derivatives.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various hydrocortisone 21-butyrate derivatives with modified pharmacological properties .

相似化合物的比较

Hydrocortisone: The parent compound of hydrocortisone 21-butyrate, used for similar therapeutic purposes.

Hydrocortisone acetate: Another ester derivative of hydrocortisone, commonly used in topical formulations.

Hydrocortisone probutate: A related compound with similar anti-inflammatory properties .

Uniqueness: Hydrocortisone 21-butyrate is unique due to its specific esterification at the 21-position, which enhances its lipophilicity and skin penetration. This modification allows for more effective topical application and prolonged therapeutic effects compared to other hydrocortisone derivatives .

属性

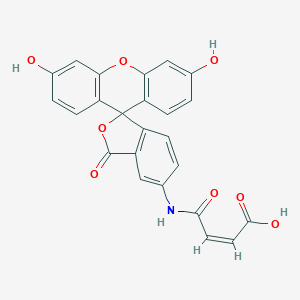

IUPAC Name |

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNQMPPBWQTLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Hydrocortisone 21-butyrate absorbed and metabolized in the skin?

A: Hydrocortisone 21-butyrate undergoes complete hydrolysis during dermal absorption, primarily yielding Hydrocortisone as the active metabolite. This process has been demonstrated in a single-pass perfusion model using rabbit ears, where Hydrocortisone 21-butyrate applied topically resulted in detectable Hydrocortisone levels in the effluent. [, ] Interestingly, Hydrocortisone 21-hemisuccinate, another ester derivative, exhibited incomplete hydrolysis (about two-thirds) under similar conditions, highlighting the influence of ester structure on skin metabolism. []

Q2: Does the presence of albumin in the perfusion fluid affect the dermal absorption rate of Hydrocortisone 21-butyrate?

A: Research suggests that albumin does not significantly affect the dermal absorption rate of Hydrocortisone 21-butyrate. In a study comparing perfusion solutions with and without albumin, no significant difference was observed in the appearance rate of Hydrocortisone (following Hydrocortisone 21-butyrate hydrolysis) in the effluent. [] This finding suggests that serum albumin, a major protein component of blood plasma, may not play a significant role in enhancing the systemic uptake of topically applied Hydrocortisone 21-butyrate.

Q3: What are the potential therapeutic implications of Hydrocortisone 17-butyrate degradation by skin microorganisms?

A: Hydrocortisone 17-butyrate can be degraded by certain bacteria commonly found on the skin, particularly bacilli like Escherichia coli, Klebsiella oxytoca, and Pseudomonas aeruginosa. [] This degradation can lead to the formation of Hydrocortisone and Hydrocortisone 21-butyrate. This microbial metabolism might impact the therapeutic efficacy of Hydrocortisone 17-butyrate by reducing its concentration and potentially altering its local activity profile. []

Q4: How does the receptor affinity of Hydrocortisone 21-butyrate compare to Hydrocortisone and other related esters?

A: Esterification at the 21-position, as seen in Hydrocortisone 21-butyrate, generally leads to a significant decrease in receptor affinity compared to the parent glucocorticoid, Hydrocortisone. [] This reduction in binding affinity is attributed to the steric hindrance imposed by the bulky ester group at the 21-position, limiting its interaction with the glucocorticoid receptor. Conversely, 17-esters like Hydrocortisone 17-butyrate exhibit a significantly higher receptor affinity than Hydrocortisone. [] Double esters like Hydrocortisone butyrate (containing both 17 and 21-ester functionalities) demonstrate a receptor affinity comparable to Hydrocortisone itself, suggesting a balancing effect between the two esterification positions. []

Q5: How does the metabolism of Hydrocortisone butyrate contribute to its short duration of action?

A: Hydrocortisone butyrate, a double ester glucocorticoid, undergoes rapid metabolism in the skin, contributing to its relatively short duration of action. [] This rapid metabolism is attributed to cutaneous esterases that cleave the ester bonds, initially at the 21-position, forming Hydrocortisone 17-butyrate, which possesses higher receptor affinity and thus greater potency. [] This active metabolite then undergoes further metabolism through isomerization to Hydrocortisone 21-butyrate and eventually to Hydrocortisone, with each step yielding metabolites with reduced activity. [] This rapid metabolic inactivation ensures a localized and time-limited therapeutic effect, potentially minimizing systemic side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)